

CAY10734: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: CAY10734

Cat. No.: B1668656

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An In-Depth Review of the Potent and Selective S1P₁ Receptor Agonist

This technical guide provides a detailed overview of **CAY10734**, a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive chemical information, biochemical activity data, and detailed experimental methodologies.

Chemical Information

CAY10734, with a CAS number of 635701-59-6, is a small molecule modulator that acts as an agonist at the S1P₁ receptor.^[1] Its systematic IUPAC name is 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid.

The chemical and physical properties of **CAY10734** are summarized in the table below.

Property	Value
CAS Number	635701-59-6
Molecular Formula	C ₂₃ H ₂₅ N ₃ O ₃
Molecular Weight	391.5 g/mol
IUPAC Name	1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid
Appearance	Crystalline solid
Solubility	DMF: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.1 mg/ml; Ethanol: Partially soluble

Synthesis and Purification:

While a specific, detailed synthesis protocol for **CAY10734** is not publicly available, compounds with a 1,2,4-oxadiazole core are often synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives. Purification of such derivatives typically involves techniques like column chromatography on silica gel or alumina, and recrystallization. Common solvents for chromatography include hexanes, ethyl acetate, and dichloromethane, sometimes with modifiers like triethylamine for basic compounds or acetic acid for acidic compounds. Recrystallization solvent systems are chosen based on the compound's solubility at different temperatures and may include ethanol, isopropanol, or solvent pairs.

Stability and Storage:

Specific stability data for **CAY10734** is not readily available. However, azetidine carboxylic acid derivatives can exhibit conformational flexibility. Amides, which are structurally related, are generally more stable than their corresponding carboxylic acids due to resonance stabilization. For long-term storage, it is recommended to store **CAY10734** as a crystalline solid under standard laboratory conditions, protected from light and moisture.

Biochemical Activity

CAY10734 is a potent and selective agonist of the S1P₁ receptor. Its primary mechanism of action involves binding to and activating the S1P₁ receptor, which plays a crucial role in lymphocyte trafficking.

Receptor Binding Affinity:

Radioligand binding assays have been used to determine the binding affinity of **CAY10734** for various S1P receptor subtypes. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.

Receptor Subtype	IC ₅₀ (nM)
S1P ₁	0.6
S1P ₂	>10,000
S1P ₃	12,000
S1P ₄	70
S1P ₅	1

These data demonstrate that **CAY10734** exhibits high affinity for the S1P₁ and S1P₅ receptors, with significantly lower affinity for S1P₂, S1P₃, and S1P₄. This selectivity profile makes it a valuable tool for studying the specific roles of the S1P₁ receptor.

In Vitro and In Vivo Activity:

The agonist activity of **CAY10734** at the S1P₁ receptor leads to the internalization of the receptor, which in turn reduces the egress of lymphocytes from lymphoid organs. This results in a dose-dependent reduction of peripheral blood lymphocyte counts.

In Vivo Efficacy:

Studies in animal models have demonstrated the in vivo efficacy of **CAY10734**. In mice, rats, and dogs, administration of **CAY10734** resulted in a significant reduction in the number of circulating lymphocytes. Furthermore, in a rat skin allograft model, **CAY10734**, in combination with cyclosporin A, was shown to increase graft survival.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **CAY10734**.

Radioligand Binding Assay (General Protocol):

This protocol describes a general method for determining the binding affinity of a compound to S1P receptors using a competitive binding assay with a radiolabeled ligand.

- Materials:
 - Cell membranes expressing the S1P receptor subtype of interest.
 - Radiolabeled S1P ligand (e.g., [³²P]S1P).
 - Unlabeled **CAY10734**.
 - Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).
 - Glass fiber filter plates.
 - Scintillation counter.
- Procedure:
 - Prepare serial dilutions of **CAY10734** in assay buffer.
 - In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its K_d), and the different concentrations of **CAY10734**.
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
 - Terminate the binding reaction by rapid filtration through the glass fiber filter plate to separate bound from free radioligand.

- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of **CAY10734** that inhibits 50% of the specific binding of the radioligand (IC_{50} value).
- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

In Vivo Lymphocyte Counting in Mice (General Protocol):

This protocol outlines a general procedure for assessing the effect of an S1P₁ receptor agonist on peripheral blood lymphocyte counts in mice.

- Materials:
 - **CAY10734**.
 - Vehicle for administration (e.g., sterile PBS, DMSO/saline).
 - Mice (e.g., C57BL/6).
 - Anticoagulant (e.g., EDTA).
 - Red blood cell lysis buffer.
 - Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-B220).
 - Flow cytometer.
- Procedure:
 - Administer **CAY10734** or vehicle to mice via the desired route (e.g., oral gavage, intraperitoneal injection).
 - At various time points after administration, collect peripheral blood from the mice into tubes containing an anticoagulant.
 - Lyse the red blood cells using a lysis buffer.

- Stain the remaining white blood cells with fluorescently labeled antibodies specific for different lymphocyte populations.
- Analyze the stained cells using a flow cytometer to determine the number of total lymphocytes and specific lymphocyte subsets.
- Compare the lymphocyte counts in the **CAY10734**-treated group to the vehicle-treated control group.

Rat Skin Allograft Model (General Protocol):

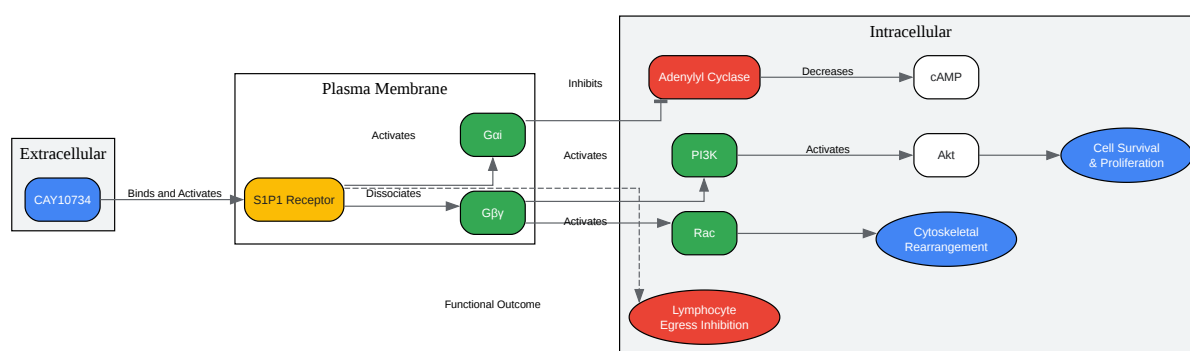
This protocol provides a general framework for evaluating the immunosuppressive effects of a compound in a rat skin transplantation model.

- Materials:
 - Donor and recipient rats of different strains (e.g., Brown Norway donors and Lewis recipients).
 - **CAY10734**.
 - Vehicle for administration.
 - Surgical instruments.
 - Sutures.
 - Bandages.
- Procedure:
 - Anesthetize both the donor and recipient rats.
 - Excise a full-thickness piece of skin from the donor rat (e.g., from the back or tail).
 - Prepare a graft bed of the same size on the recipient rat (e.g., on the back).
 - Place the donor skin graft onto the recipient's graft bed and secure it with sutures.

- Bandage the graft site to protect it.
- Administer **CAY10734** or vehicle to the recipient rats daily, starting from the day of transplantation.
- Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).
- Record the day of complete graft rejection, defined as the day when more than 90% of the graft is necrotic.
- Compare the graft survival times between the **CAY10734**-treated and vehicle-treated groups.

Signaling Pathways and Visualizations

Activation of the S1P₁ receptor by **CAY10734** initiates a cascade of intracellular signaling events. The S1P₁ receptor is primarily coupled to the G_{ai} family of G proteins.



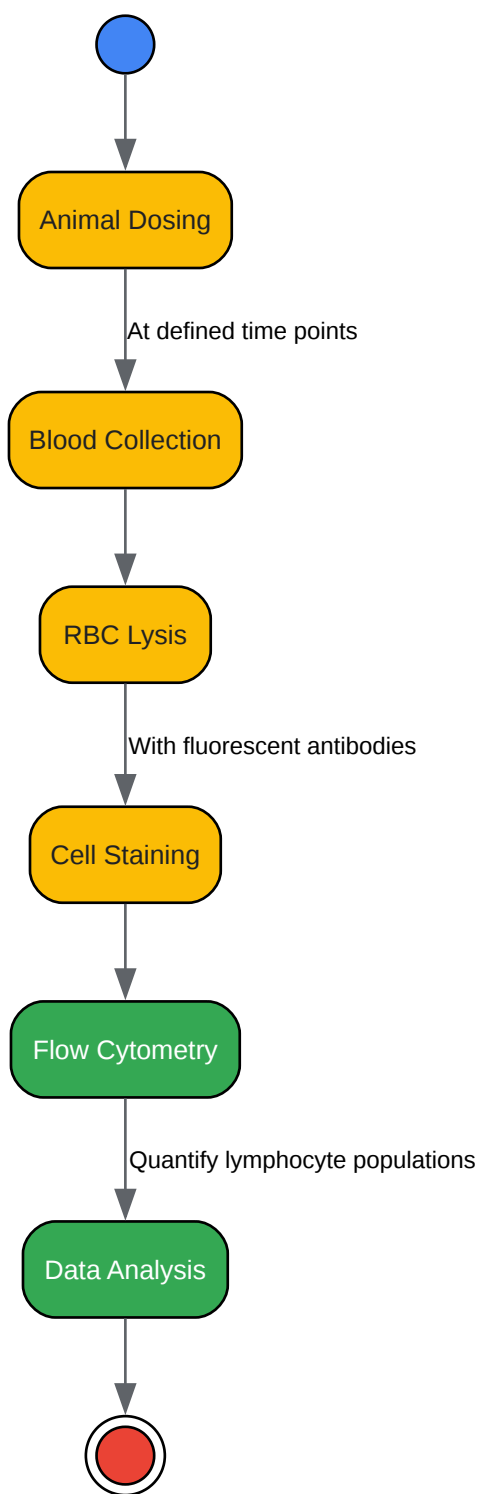
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S1P₁ Receptor Signaling Pathway

Upon binding of **CAY10734**, the activated G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated G $\beta\gamma$ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and the small GTPase Rac. Activation of the PI3K/Akt pathway promotes cell survival and proliferation, while Rac activation leads to cytoskeletal rearrangements. The primary functional consequence of S1P₁ receptor agonism in the context of immunology is the inhibition of lymphocyte egress from lymph nodes.

Experimental Workflow for In Vivo Lymphocyte Sequestration Assay:

The following diagram illustrates a typical workflow for an in vivo experiment to assess the effect of **CAY10734** on lymphocyte counts.



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Lymphocyte Sequestration Assay Workflow

Safety Information

As a selective S1P₁ receptor agonist, **CAY10734** is expected to share a similar safety profile with other molecules in this class. The most common adverse effects associated with S1P receptor modulators include transient bradycardia upon first dose, macular edema, and an increased risk of infections due to the reduction in circulating lymphocytes. Cases of skin cancer have also been linked to some S1P receptor modulators. It is crucial that **CAY10734** be handled by trained professionals in a laboratory setting. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling the compound, and appropriate personal protective equipment should be worn. This product is for research use only and is not intended for human or veterinary use.

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References

- 1. researchgate.net [researchgate.net]
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